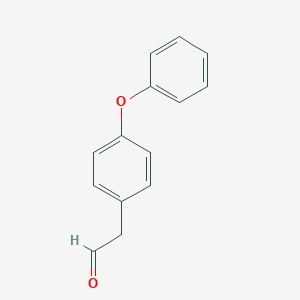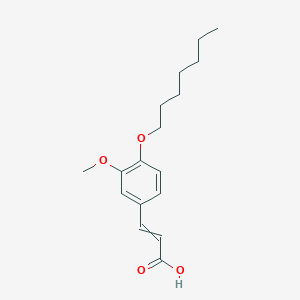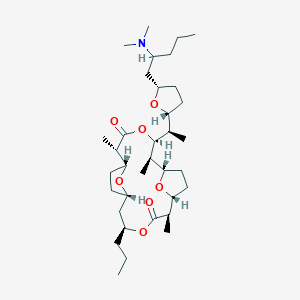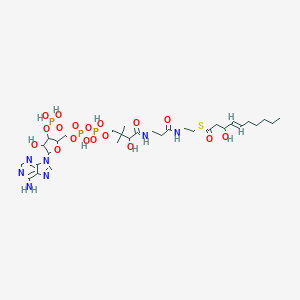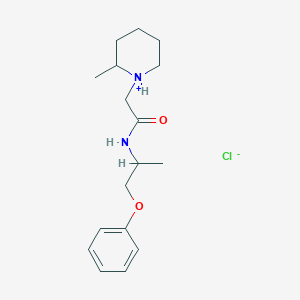
8-Iodomethyl-6-propylergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodomethyl-6-propylergoline (8-IM-6-PE) is a synthetic compound that belongs to the ergoline family of alkaloids. The compound is known for its various biochemical and physiological effects, which have made it a popular research subject in the scientific community.
Mecanismo De Acción
The mechanism of action of 8-Iodomethyl-6-propylergoline is not fully understood. However, it is believed to act as a partial agonist at dopamine and serotonin receptors. The compound has been found to have a higher affinity for dopamine D2 receptors and serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
8-Iodomethyl-6-propylergoline has been found to have various biochemical and physiological effects. The compound has been shown to increase dopamine and serotonin release in the brain, which can lead to an increase in locomotor activity and mood improvement. Additionally, 8-Iodomethyl-6-propylergoline has been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Iodomethyl-6-propylergoline in lab experiments is its high selectivity for dopamine and serotonin receptors. This allows for more specific studies on the effects of these receptors. However, one limitation of using 8-Iodomethyl-6-propylergoline is its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on 8-Iodomethyl-6-propylergoline. One direction is the study of the compound's potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and depression. Additionally, further studies on the compound's mechanism of action and its effects on other neurotransmitter systems such as glutamate and GABA could provide valuable insights into the treatment of various neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods could increase the availability of 8-Iodomethyl-6-propylergoline for research purposes.
Conclusion:
In conclusion, 8-Iodomethyl-6-propylergoline is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. The compound's high selectivity for dopamine and serotonin receptors makes it a valuable research tool in the study of these neurotransmitter systems. Further research on the compound's potential therapeutic applications and mechanism of action could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 8-Iodomethyl-6-propylergoline involves the reaction of ergoline with propyl iodide in the presence of a strong base such as potassium hydroxide. The resulting compound is then purified through various techniques such as column chromatography and recrystallization. The purity of the compound is confirmed through spectroscopic methods such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
8-Iodomethyl-6-propylergoline has been extensively studied for its potential applications in various scientific fields. The compound has been found to have dopaminergic and serotonergic activity, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, 8-Iodomethyl-6-propylergoline has been studied for its potential use as a research tool in the study of dopamine and serotonin receptor subtypes.
Propiedades
Número CAS |
109297-73-6 |
|---|---|
Nombre del producto |
8-Iodomethyl-6-propylergoline |
Fórmula molecular |
C38H37N3O7 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
(6aR,9R)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H23IN2/c1-2-6-21-11-12(9-19)7-15-14-4-3-5-16-18(14)13(10-20-16)8-17(15)21/h3-5,10,12,15,17,20H,2,6-9,11H2,1H3/t12-,15?,17+/m0/s1 |
Clave InChI |
YUYNFFCUUGBSOR-CZZJGDGRSA-N |
SMILES isomérico |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CI |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI |
SMILES canónico |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI |
Sinónimos |
8-IMPE 8-iodomethyl-6-propylergoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



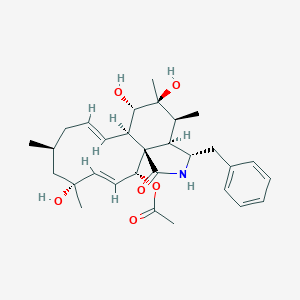
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)


![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)
